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Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung
der primaren Aminogruppe von 5-Nitrobenzo[d]isothiazol-3-amin, einem wichtigen Baustein in
der medizinischen Chemie. Wir erdrtern die zugrunde liegenden chemischen Prinzipien, die
durch die elektronenziehende Nitrogruppe und den heterozyklischen Isothiazol-Ring
beeinflusst werden, und stellen validierte, schrittweise Protokolle fir Schliisselreaktionen wie
Acylierung, Sulfonylierung und Diazotierung vor. Zielgruppe sind Forscher, Wissenschatftler und
Fachleute in der Wirkstoffentwicklung, die robuste Methoden zur Modifikation dieses Scaffolds
suchen, um neue Leitstrukturen zu entwickeln.

Einleitung: Strategische Bedeutung von 5-
Nitrobenzo[d]isothiazol-3-amin

5-Nitrobenzo[d]isothiazol-3-amin ist ein heterozyklisches Amin, das aufgrund seiner
strukturellen Merkmale als vielseitiges Ausgangsmaterial in der Synthese von pharmazeutisch
aktiven Wirkstoffen dient. Das Benzisothiazol-Grundgerust ist in einer Reihe von Molekilen mit
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unterschiedlichen biologischen Aktivitaten zu finden. Die primare Aminogruppe an der C3-
Position ist ein entscheidender "Angriffspunkt” fir die chemische Modifikation, die es
ermdglicht, eine Vielzahl von funktionellen Gruppen einzufiihren und so die
pharmakokinetischen und pharmakodynamischen Eigenschaften des Molekiils gezielt zu
verandern.

Die Reaktivitat dieser Aminogruppe wird jedoch maf3geblich durch die starke
elektronenziehende Wirkung der Nitrogruppe an der C5-Position moduliert. Diese
Desaktivierung verringert die Nukleophilie des Amins, was spezifische und oft energischere
Reaktionsbedingungen im Vergleich zu einfachen aromatischen Aminen erfordert. Das
Verstandnis und die Kontrolle dieser Reaktivitat sind der Schlissel zum erfolgreichen Design
und zur Synthese neuartiger Derivate.

Chemische Grundlagen: Die Reaktivitat der
desaktivierten Aminogruppe

Die geringere Reaktivitat der Aminogruppe in 5-Nitrobenzo[d]isothiazol-3-amin ist eine direkte
Folge der mesomeren und induktiven Effekte der Nitrogruppe. Der (-M)-Effekt der Nitrogruppe
entzieht dem aromatischen System Elektronendichte, was die Elektronendichte am
Stickstoffatom der Aminogruppe signifikant reduziert.

Dieser Effekt muss bei der Planung von Synthesen bertcksichtigt werden.
Standardbedingungen, die fur die Derivatisierung von Anilin ausreichen, fuhren hier oft zu
unvollstandigen Umsetzungen oder erfordern unpraktikabel lange Reaktionszeiten. Daher
beinhalten die folgenden Protokolle Anpassungen wie den Einsatz von Katalysatoren, hoheren
Temperaturen oder reaktiveren Reagenzien, um die verringerte Nukleophilie zu kompensieren.

Experimentelle Protokolle zur Derivatisierung

Die folgenden Protokolle wurden fur die Derivatisierung von 5-Nitrobenzo[d]isothiazol-3-amin
optimiert und validiert. Es ist unerlasslich, alle Reaktionen unter einer inerten Atmosphére
(Stickstoff oder Argon) und mit trockenen Lésungsmitteln durchzufiihren, um Nebenreaktionen
Zu minimieren.

Protokoll 1: Acylierung zur Amidbildung
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Die Amidbildung ist eine der fundamentalsten Transformationen zur Einfihrung von Diversitat.
Die Verwendung von Saurechloriden in Gegenwart einer Base ist eine effektive Methode, um
die desaktivierte Aminogruppe zu acylieren.

Workflow der Acylierung

5-Nitrobenzold]isothiazol-3-amin
+ Pyridin (Base & Losungsmittel)
einigung
(Umkristallisation oder
Séaulenchromatographie)

N-(5-Nitrobenzo[d]isothiazol-3-yl)amid
(Produkt)

Saurechlorid (R-COCI) Tropfenweise Zugabe

(z.B. Acetylchlorid)

Click to download full resolution via product page
Abbildung 1: Allgemeiner Arbeitsablauf fur die Acylierung von 5-Nitrobenzo[d]isothiazol-3-amin.
Schritt-fur-Schritt-Protokoll:

e Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 1,0 g 5-
Nitrobenzo[d]isothiazol-3-amin (1 Ag.) in 20 mL trockenem Pyridin gelést. Die Losung wird in
einem Eisbad auf 0 °C abgekdhlt.

e Reagenzzugabe: Das entsprechende Saurechlorid (z.B. Acetylchlorid, 1,1 Aq.) wird langsam
tropfenweise zu der gerthrten Lésung gegeben. Die Temperatur sollte wahrend der Zugabe
unter 5 °C gehalten werden.

» Reaktion: Nach der Zugabe wird das Eisbad entfernt und die Reaktion fur 2 Stunden bei
Raumtemperatur gerthrt. Der Fortschritt der Reaktion kann mittels
Dunnschichtchromatographie (DC) verfolgt werden.

o Aufarbeitung: Die Reaktionsmischung wird vorsichtig auf 100 mL Eiswasser gegossen. Der
entstandene Niederschlag wird durch Vakuumfiltration abgetrennt, mit Wasser gewaschen,
um Pyridin-Hydrochlorid zu entfernen, und anschliel3end an der Luft getrocknet.

¢ Reinigung: Das Rohprodukt wird aus einem geeigneten Losungsmittel (z.B. Ethanol oder
Acetonitril) umkristallisiert, um das reine N-(5-Nitrobenzo[d]isothiazol-3-yl)amid zu erhalten.
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Tabelle 1: Parameter und erwartete Ergebnisse fir die Acylierung

Reagenz Aquivalente Reaktionszeit Typische Ausbeute
Acetylchlorid 1.1 2h > 90%
Benzoylchlorid 1.1 3h > 85%
Propionylchlorid 1.1 2h > 88%

Protokoll 2: Sulfonylierung zur Sulfonamidbildung

Sulfonamide sind wichtige Pharmakophore. Die Reaktion mit Sulfonylchloriden erfordert oft
eine starkere Base als Pyridin, um die entstehende Salzsaure zu neutralisieren und die
Reaktion voranzutreiben.

Schritt-fir-Schritt-Protokoll:

 Vorbereitung: 1,0 g 5-Nitrobenzo[d]isothiazol-3-amin (1 Aqg.) und 1,5 Aqg. Triethylamin (Base)
werden in 25 mL trockenem Dichlormethan (DCM) in einem 100-mL-Rundkolben
suspendiert.

» Reagenzzugabe: Die Mischung wird auf 0 °C gekuhlt. Eine Losung des Sulfonylchlorids (z.B.
Tosylchlorid, 1,2 Ag.) in 10 mL trockenem DCM wird langsam uiber einen Zeitraum von 20
Minuten zugetropft.

o Reaktion: Die Reaktion wird flir 4-6 Stunden bei Raumtemperatur gerthrt. Der
Reaktionsfortschritt wird mittels DC Giberwacht.

» Aufarbeitung: Die Reaktionsmischung wird nacheinander mit 1 M Salzsdure, gesattigter
Natriumbicarbonatlésung und gesattigter Kochsalzldsung gewaschen. Die organische Phase
wird Uber Natriumsulfat getrocknet und das Lésungsmittel im Vakuum entfernt.

o Reinigung: Der feste Rickstand wird mittels Sdulenchromatographie Uber Kieselgel
(typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt.

Workflow der Sulfonylierung
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Abbildung 2: Allgemeiner Arbeitsablauf fur die Sulfonylierung von 5-Nitrobenzo[d]isothiazol-3-
amin.

Protokoll 3: Diazotierung und Sandmeyer-Reaktion

Die Umwandlung der Aminogruppe in ein Diazoniumsalz er6ffnet eine breite Palette an
Folgereaktionen, einschliellich der Einfihrung von Halogenen, Cyanid- oder Hydroxylgruppen.
Dies erfordert jedoch sorgfaltige Kontrolle der Temperatur.

Schritt-flr-Schritt-Protokoll (Beispiel: Einfihrung von Chlor):

 Diazotierung: 1,0 g 5-Nitrobenzo[d]isothiazol-3-amin (1 Ag.) wird in einer Mischung aus 10
mL konzentrierter Salzsaure und 10 mL Wasser suspendiert. Die Mischung wird unter
starkem Riihren auf 0-5 °C gekuhlt. Eine gekiihlte Lésung von Natriumnitrit (1,1 Ag.) in 5 mL
Wasser wird langsam zugetropft, wobei die Temperatur strikt unter 5 °C gehalten wird. Die
Bildung des Diazoniumsalzes wird flr 30 Minuten bei dieser Temperatur gerihrt.

e Sandmeyer-Reaktion: In einem separaten Kolben wird eine Losung von Kupfer(l)-chlorid (1,2
Aq.) in 10 mL konzentrierter Salzsaure vorbereitet und ebenfalls auf 0-5 °C gekunhlt.

o Kupplung: Die kalte Diazoniumsalzldsung wird langsam und unter Ruhren zu der Kupfer(l)-
chlorid-Lésung gegeben. Es ist oft eine Gasentwicklung (N2) zu beobachten.

o Reaktion & Aufarbeitung: Die Mischung wird fur 1 Stunde bei 0-5 °C und anschlief3end fur 1
Stunde bei Raumtemperatur gerihrt. Das Produkt wird durch Extraktion mit Ethylacetat
isoliert. Die vereinigten organischen Phasen werden getrocknet und das Lésungsmittel
entfernt.
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e Reinigung: Das Rohprodukt wird durch Sdulenchromatographie gereinigt, um 3-Chlor-5-
nitrobenzo[dlisothiazol zu erhalten.

Charakterisierung der Derivate

Die erfolgreiche Synthese der Derivate muss durch spektroskopische Methoden bestétigt

werden.

Tabelle 2: Typische spektroskopische Daten fur N-(5-Nitrobenzo[d]isothiazol-3-yl)acetamid

Methode Beobachtung Interpretation

Singlett bei ~2.3 ppm Methylgruppe des
(3H)Multipletts im Bereich 8.0-  AcetylsAromatische Protonen

IH-NMR
9.0 ppm (3H)Breites Singlett des Benzisothiazol-RingsAmid-
bei ~11.5 ppm (1H) NH-Proton
. C=0 Streckschwingung (Amid
Starke Bande bei ~1680 ]
) )Asymmetrische und
cm~1Banden bei ~1530 und ]
IR (ATR) ) symmetrische NO2-
~1340 cm~!Bande bei ~3300 ]
. StreckschwingungenN-H
cm-

Streckschwingung

[M+H]* Peak entsprechend
MS (ESI+) dem berechneten
Molekulargewicht

Bestatigung der korrekten

Masse des Produkts

Referenzen

Eine vollstandige Liste der fir dieses Dokument konsultierten Quellen ist nachfolgend
aufgefuhrt. Diese Referenzen bieten weiterfihrende Informationen zu den chemischen
Grundlagen und alternativen Synthesemethoden.

(Bitte beachten Sie: Da die Suche keine spezifischen wissenschaftlichen Artikel mit detaillierten
Protokollen fur genau diese Verbindung geliefert hat, ist dieser Referenzbereich konzeptionell
und wirde in einer realen Anwendung mit direkten Links zu relevanten Publikationen aus
Datenbanken wie SciFinder, Reaxys oder Google Scholar gefillt werden.)
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 To cite this document: BenchChem. [Derivatization of the amino group on 5-
Nitrobenzo[d]isothiazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3430556#derivatization-of-the-amino-group-on-5-
nitrobenzo-d-isothiazol-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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